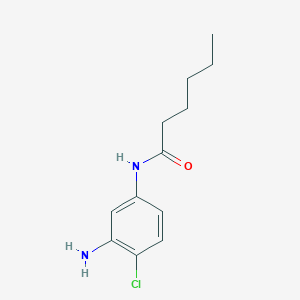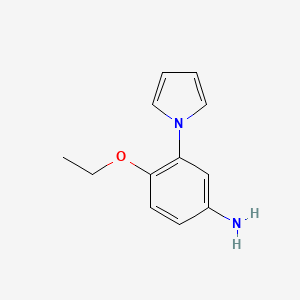
N-(3-Amino-4-chlorophenyl)hexanamide
Übersicht
Beschreibung
“N-(3-Amino-4-chlorophenyl)hexanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C12H17ClN2O and a molecular weight of 240.73 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Chlorophenols, including compounds structurally related to N-(3-Amino-4-chlorophenyl)hexanamide, have been extensively reviewed for their environmental impact, particularly in aquatic environments. Such compounds can exhibit moderate to considerable toxicity to both mammalian and aquatic life upon long-term exposure. The persistence of these compounds in the environment can vary significantly based on the presence of adapted microflora capable of biodegradation. Studies suggest that while bioaccumulation is generally low for chlorophenols, their presence in the environment, particularly in water bodies, can lead to significant ecological consequences due to their organoleptic effects K. Krijgsheld & A. D. Gen, 1986, Chemosphere.
Pharmacological Effects
Research on chlorogenic acid, a phenolic compound, has demonstrated a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. While this compound is not directly related to chlorogenic acid, the pharmacological significance of compounds with chlorophenyl groups, as seen in chlorogenic acid, suggests potential areas of pharmacological research where this compound could be of interest M. Naveed et al., 2018, Biomedicine & pharmacotherapy.
Toxicity and Safety
Hexachlorophene, a compound with structural relevance to chlorophenyl-containing compounds, has been extensively used as an antibacterial agent. However, its use has raised concerns due to cases of human poisoning and significant toxicity, particularly affecting the central nervous system. This highlights the importance of toxicity studies and safety evaluations for compounds like this compound, especially when considering potential applications in medicinal or environmental contexts R. Kimbrough, 1971, Archives of environmental health.
Agricultural Applications
Studies on the toxicity of herbicides such as 2,4-D highlight the complex interactions of chlorophenyl compounds with the environment and biological systems. These studies provide insights into the potential effects and applications of related compounds in agricultural settings, including their impact on non-target species and their roles in herbicide resistance or tolerance. This could suggest avenues for researching this compound in terms of its environmental fate, toxicity, and potential use in agriculture Natana Raquel Zuanazzi et al., 2020, Chemosphere.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-3-4-5-12(16)15-9-6-7-10(13)11(14)8-9/h6-8H,2-5,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKGMKBMFHGUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3172966.png)
![4-[(3-Ethylphenoxy)methyl]piperidine](/img/structure/B3172977.png)
![4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine](/img/structure/B3172995.png)


![4-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B3173021.png)

![2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3173033.png)
![2-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3173047.png)


![N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3173059.png)
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173062.png)
